1-Methyl-3-(piperazin-1-yl)-1,2-dihydropyrazin-2-one
Overview
Description
1-Methyl-3-(piperazin-1-yl)-1,2-dihydropyrazin-2-one is a heterocyclic compound that features a pyrazinone core with a piperazine substituent
Preparation Methods
The synthesis of 1-Methyl-3-(piperazin-1-yl)-1,2-dihydropyrazin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach includes the Ugi reaction, which is a multicomponent reaction that allows for the formation of complex molecules in a single step . Industrial production methods often utilize parallel solid-phase synthesis and photocatalytic synthesis to achieve high yields and purity .
Chemical Reactions Analysis
1-Methyl-3-(piperazin-1-yl)-1,2-dihydropyrazin-2-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified with various substituents.
Common reagents and conditions used in these reactions include mild temperatures and solvents like ethanol or methanol. Major products formed from these reactions depend on the specific reagents and conditions used but often include modified piperazine derivatives .
Scientific Research Applications
1-Methyl-3-(piperazin-1-yl)-1,2-dihydropyrazin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-3-(piperazin-1-yl)-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes, thereby modulating biochemical pathways involved in disease processes . The piperazine ring plays a crucial role in binding to the active sites of target enzymes, leading to inhibition of their activity .
Comparison with Similar Compounds
1-Methyl-3-(piperazin-1-yl)-1,2-dihydropyrazin-2-one can be compared with other similar compounds such as:
Piperazine derivatives: These include compounds like trimetazidine and ranolazine, which also feature a piperazine ring and are used in medicinal chemistry.
Pyrazinone derivatives: Compounds like pyrazolo[1,5-a]pyrimidines, which share a similar core structure and are used in various applications.
The uniqueness of this compound lies in its specific substitution pattern and the combination of the piperazine and pyrazinone rings, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-methyl-3-piperazin-1-ylpyrazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-12-5-4-11-8(9(12)14)13-6-2-10-3-7-13/h4-5,10H,2-3,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCDYXGPYXLQKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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